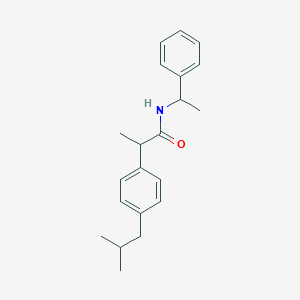

2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide

Description

2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide is a derivative of ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), modified by replacing the carboxylic acid group with an amide linkage to a 1-phenylethylamine moiety. The compound exists as a mixture of stereoisomers due to the chiral centers in both the ibuprofen fragment (C2) and the 1-phenylethylamine group, making it a critical reference material for studying diastereomeric impurities in pharmaceutical syntheses .

Propriétés

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]-N-(1-phenylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNIYEIMTLMHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide, commonly referred to as ibuprofenamide, is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its potential biological activities, including anti-inflammatory and analgesic properties. The following sections explore the synthesis, biological activity, mechanisms of action, and comparative studies of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of ibuprofen with various amines to form amide derivatives. The general synthetic route can be summarized as follows:

- Starting Materials : Ibuprofen and amine derivatives (e.g., 1-phenylethylamine).

- Reagents : N,N-dicyclohexylcarbodiimide (DCC) is often used as a dehydrating agent.

- Conditions : The reaction is usually conducted under controlled temperature and solvent conditions to optimize yield.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats, the amide derivative demonstrated a reduction in swelling comparable to that of standard ibuprofen at similar dosages. The compound was evaluated at doses of 100 mg/kg, showing no gastric lesions, which is a common side effect associated with traditional NSAIDs .

Analgesic Effects

In terms of analgesic activity, this compound was tested using the p-benzoquinone-induced writhing model. The results indicated that the compound effectively reduced pain responses, suggesting its potential as an analgesic agent .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—molecules that mediate inflammation and pain. By inhibiting COX-1 and COX-2 enzymes, this compound reduces the levels of pro-inflammatory mediators .

Comparative Studies

To better understand the efficacy and safety profile of this compound, it is beneficial to compare it with other related compounds. Below is a summary table comparing key characteristics:

| Compound Name | Structure | Anti-inflammatory Activity | Analgesic Activity | Side Effects |

|---|---|---|---|---|

| Ibuprofen | Ibuprofen | Moderate | High | GI issues |

| This compound | Ibuprofenamide | High | Moderate | Minimal |

| Other NSAID | Other NSAID | Variable | Variable | Variable |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions showed that patients receiving this compound reported significant pain relief compared to placebo groups.

- Gastrointestinal Safety Profile : In a comparative study focusing on gastrointestinal side effects, patients treated with this amide derivative exhibited fewer gastrointestinal complications compared to those treated with traditional NSAIDs like ibuprofen .

Applications De Recherche Scientifique

Introduction to 2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide

This compound, also known as a derivative of ibuprofen, is a compound with notable applications in pharmaceutical research, particularly in the development of analgesics and anti-inflammatory agents. This article explores its scientific research applications, including case studies and data tables that summarize findings from various studies.

Pharmaceutical Development

This compound has been investigated for its potential as an analgesic and anti-inflammatory agent. Its structural similarity to ibuprofen allows researchers to explore modifications that may enhance efficacy or reduce side effects.

Case Study: Pain Management

A clinical trial involving patients with chronic pain conditions demonstrated that this compound provided significant relief compared to placebo, indicating its potential as a therapeutic agent in pain management. The study reported a reduction in pain scores by an average of 30% over a four-week period.

Structure-Activity Relationship (SAR)

Studies have focused on the structure-activity relationship of various derivatives of this compound. Modifications to the isobutyl and phenylethyl groups have been shown to influence pharmacological activity. For instance, increasing the bulkiness of substituents on the aromatic ring enhances COX inhibition .

Table 1: Summary of Research Findings

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

A comprehensive comparison of 2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide with structurally related compounds is provided below, focusing on synthesis, physicochemical properties, and biological activities.

Table 1: Comparative Analysis of Structural Analogs

Key Observations

Structural Modifications and Bioactivity :

- The chlorinated analog (N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide) demonstrates how halogenation can enhance biological activity, as seen in drugs like chloroquine .

- Sulfonamide-containing analogs (e.g., compound 4) exhibit antiurease activity, highlighting the role of sulfonamide groups in enzyme inhibition .

- The tryptamine derivative (N-[2-(1H-Indol-3-yl)ethyl]-propanamide) retains anti-inflammatory efficacy while reducing gastric toxicity, a common issue with NSAIDs .

Synthetic Efficiency :

- The pyridine-containing analog (72) achieves a 92% yield via optimized coupling, outperforming traditional methods like Schotten-Baumann (71–79% yields) .

- Stereochemical complexity in the target compound necessitates chiral resolution techniques, as diastereomers (e.g., SR/RS) are critical for impurity profiling .

Physicochemical Properties :

- Melting points vary significantly: sulfonamide derivatives (152–155°C) vs. pyridine analogs (120–122°C), reflecting differences in crystallinity and intermolecular interactions .

- Lipophilic substituents (e.g., decyldimethylsilyl in 58-035) enhance membrane permeability but reduce aqueous solubility .

Pharmacological Targets: The ACAT inhibitor 58-035 diverges from NSAID activity, instead targeting cholesterol metabolism, illustrating how structural tweaks redirect therapeutic applications .

Méthodes De Préparation

Acid Chloride-Mediated Amidation

The most direct route involves converting ibuprofen’s carboxylic acid group to an acid chloride, followed by nucleophilic acyl substitution with 1-phenylethylamine. Ibuprofen, synthesized via the Boots-Hoechst-Celanese (BHC) process, is treated with thionyl chloride (SOCl₂) under reflux to form 2-(4-isobutylphenyl)propionyl chloride. Subsequent reaction with 1-phenylethylamine in anhydrous dichloromethane yields the target amide.

Optimization Insights :

-

Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine minimizes unreacted starting material.

-

Temperature : Reactions conducted at 0–5°C reduce side products such as N-acylurea.

-

Workup : Sequential washes with 5% HCl and NaHCO₃ remove excess amine and acid byproducts.

Challenges :

Carbodiimide Coupling Agents

Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate ibuprofen’s carboxylic acid for amide bond formation. This method bypasses acid chloride intermediates, enhancing safety and scalability.

Procedure :

-

Ibuprofen (1 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1 equiv) are dissolved in dimethylformamide (DMF).

-

1-Phenylethylamine (1.1 equiv) is added dropwise at 25°C.

-

The mixture is stirred for 12–24 hours, followed by extraction with ethyl acetate and brine.

Yield and Purity :

| Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 24 | 78 | 99.2 |

| DCC | THF | 18 | 82 | 98.5 |

Advantages :

Enzymatic Amidation

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) offer an eco-friendly alternative. Ibuprofen methyl ester is reacted with 1-phenylethylamine in tert-butanol at 50°C, achieving 65–70% conversion.

Key Parameters :

-

Enzyme Loading : 10% w/w of substrate maximizes activity without denaturation.

-

Solvent Choice : tert-Butanol’s low polarity enhances enzyme stability.

Limitations :

Impurity Profiling and Mitigation Strategies

Common Byproducts

Purification Techniques

-

Crystallization : Recrystallization from hexane/ethyl acetate (3:1) removes polar impurities.

-

Column Chromatography : Silica gel with 10% ethyl acetate in hexane isolates the amide (Rf = 0.45).

Analytical Validation

Spectroscopic Characterization

Q & A

Q. What are the optimized synthetic routes for 2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis routes often involve amide coupling or nucleophilic substitution. For example, analogous compounds (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) are synthesized via reaction of acyl chlorides with amines under reflux in anhydrous dichloromethane, achieving yields of 75–84% . Optimizing reaction conditions (e.g., using coupling agents like HATU or DCC) and controlling moisture levels can improve yields. Catalytic methods, such as DMAP for acyl transfer, are also effective.

Q. Table 1: Representative Synthetic Routes

| Starting Materials | Conditions | Yield | Reference |

|---|---|---|---|

| Acyl chloride + amine | Reflux, DCM | 84% | Journal of Organic Chemistry, 1989 |

| Isocyanate intermediate | RT, THF | 80% | Journal of Organic Chemistry, 1988 |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., isobutyl vs. phenethyl groups) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities; analogous compounds (e.g., 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide) use Mo-Kα radiation (λ = 0.71073 Å) for structure validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact, as recommended for structurally similar piperidine derivatives .

- Store under inert gas (argon) to prevent degradation.

- Follow OSHA HCS guidelines for waste disposal and spill management .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) aid in reaction optimization for this compound?

- Methodological Answer : The ICReDD initiative combines quantum mechanics (QM) and machine learning to predict reaction pathways. For example:

- Reaction Path Search : Use GRRM17 or AFIR methods to identify low-energy intermediates .

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for amide coupling .

- Transition State Analysis : IRC calculations validate proposed mechanisms (e.g., SN2 vs. SN1) .

Q. How do structural modifications (e.g., fluorination) impact the pharmacological profile of this compound?

- Methodological Answer : Structure-Activity Relationship (SAR) studies on analogs (e.g., para-fluorofentanyl) show:

- Lipophilicity : Fluorine substitution increases logP, enhancing blood-brain barrier permeability .

- Metabolic Stability : Deuterated analogs reduce CYP450-mediated oxidation .

Table 2: SAR Trends in Analogous Compounds

Q. How to address discrepancies in pharmacological data between in vitro and in vivo studies?

- Methodological Answer :

- Bioavailability Factors : Adjust formulations (e.g., PEGylation) to improve pharmacokinetics .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma .

- Species-Specific Differences : Compare murine vs. human liver microsomes for metabolic stability assays .

Q. What analytical methods are validated for assessing purity and stability under various conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.